molecular formula C16H16N2O3S2 B6973781 5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile

5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile

Cat. No.: B6973781
M. Wt: 348.4 g/mol
InChI Key: NVCXROGSTJPUFI-UHFFFAOYSA-N
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Description

5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile is a complex organic compound that features a thiophene ring substituted with a sulfonyl group, a morpholine ring, and a benzyl group.

Preparation Methods

The synthesis of 5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate leaving group on the thiophene ring.

Chemical Reactions Analysis

5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Scientific Research Applications

5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

    Thiophene-2-carbonitrile: Lacks the sulfonyl and morpholine groups, making it less versatile in terms of chemical reactivity and biological activity.

    2-Benzylthiophene: Contains a benzyl group but lacks the sulfonyl and morpholine groups, limiting its applications in medicinal chemistry.

    Morpholine-substituted thiophenes:

Properties

IUPAC Name

5-(2-benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c17-11-15-6-7-16(22-15)23(19,20)18-8-9-21-14(12-18)10-13-4-2-1-3-5-13/h1-7,14H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCXROGSTJPUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=C(S2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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